molecular formula C14H18BrNO5S B7049729 3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid

3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B7049729
M. Wt: 392.27 g/mol
InChI Key: ZVKNIKOQENODSN-UHFFFAOYSA-N
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Description

3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the bromine atom through a bromination reaction. The sulfamoyl group can be introduced via a sulfonation reaction, followed by the attachment of the oxan-3-ylmethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfamoyl group can participate in binding interactions, while the oxan-3-ylmethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Similar in structure but with a methoxy group instead of the sulfamoyl group.

    4-Bromo-3-methylbenzoic acid: Features a methyl group instead of the oxan-3-ylmethyl group.

    3-Formylphenylboronic acid: Contains a formyl group and boronic acid moiety, differing in functional groups.

Uniqueness

3-Bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the oxan-3-ylmethyl and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-[methyl(oxan-3-ylmethyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5S/c1-16(8-10-3-2-6-21-9-10)22(19,20)13-5-4-11(14(17)18)7-12(13)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKNIKOQENODSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCOC1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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